2-(3-Butenylthio)ethanol
Description
2-(3-Butenylthio)ethanol is a sulfur-containing ethanol derivative characterized by a butenylthio group (–S–CH₂CH₂CH=CH₂) attached to the ethanol backbone. The compound likely exhibits moderate polarity due to the hydroxyl and thioether groups, impacting solubility and reactivity.
Properties
CAS No. |
82010-87-5 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-but-3-enylsulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 |
InChI Key |
RMBYRNBOWWTERV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenylthio)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butenyl chloride with sodium thioethoxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of 2-(3-Butenylthio)ethanol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Materials: 3-butenyl chloride, sodium thioethoxide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-(3-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-butenylthio)acetaldehyde or 2-(3-butenylthio)acetone.
Reduction: Formation of 2-(3-butylthio)ethanol.
Substitution: Formation of 2-(3-butenylthio)ethyl chloride.
Scientific Research Applications
2-(3-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Butenylthio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as alcohol dehydrogenase and thiol-containing proteins.
Pathways: Modulation of redox balance and cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 2-(3-Butenylthio)ethanol and analogous compounds:
Physicochemical Properties
- Solubility: 2-(3-Butenylthio)ethanol: Expected to have moderate water solubility due to the hydroxyl group, but reduced by the hydrophobic butenyl chain. 2-(Phenylthio)ethanol: Lower water solubility than aliphatic analogs due to the aromatic ring . 2-(2-Thienyl)ethanol: Intermediate solubility, influenced by the thiophene ring’s partial polarity .
- Volatility: Aliphatic thioethers (e.g., Ethanol, 2-(ethylthio)) are more volatile than aromatic or bulky derivatives. The double bond in 2-(3-Butenylthio)ethanol may slightly increase boiling point compared to saturated analogs.
- Toxicity: Compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) show acute oral toxicity and eye hazards (Category 1) , while 2-(2-Thienyl)ethanol is used as a pharmaceutical intermediate, implying controlled toxicity .
Research Findings and Data Gaps
- Its synthesis likely involves thiol-ene addition or nucleophilic substitution.
- Thermodynamics: calculates vaporization enthalpies for aminoethanols, suggesting similar studies could clarify 2-(3-Butenylthio)ethanol’s volatility.
- Toxicity Data: Hazard profiles for many analogs (e.g., eye damage ) emphasize the need for safety studies on 2-(3-Butenylthio)ethanol.
Biological Activity
2-(3-Butenylthio)ethanol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings and case studies.
Chemical Structure and Properties
2-(3-Butenylthio)ethanol features a thioether functional group, which contributes to its reactivity and biological activity. The compound can be represented structurally as follows:
This structure indicates the presence of a double bond in the butenyl group, which may play a significant role in its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-(3-Butenylthio)ethanol. Research indicates that compounds with sulfur moieties often exhibit significant antibacterial activity. For instance, a study demonstrated that thioether compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The specific mechanisms of action include:
- Disruption of Cell Membrane Integrity : Sulfur compounds can integrate into the lipid bilayer of bacterial membranes, altering permeability.
- Inhibition of Biofilm Formation : Thioether compounds have been shown to reduce biofilm formation in various bacterial strains, suggesting potential applications in treating biofilm-associated infections.
Antioxidant Activity
Another critical aspect of 2-(3-Butenylthio)ethanol is its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases. Studies employing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have indicated that 2-(3-Butenylthio)ethanol exhibits significant radical scavenging activity, potentially due to its ability to donate electrons and neutralize free radicals.
Study on Antimicrobial Efficacy
A notable study assessed the antimicrobial efficacy of 2-(3-Butenylthio)ethanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | 0.050 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
These findings suggest that 2-(3-Butenylthio)ethanol could be developed as a novel antimicrobial agent.
Antioxidant Capacity Assessment
In another study focused on antioxidant capacity, 2-(3-Butenylthio)ethanol was evaluated using various assays:
| Assay Type | EC50 Value (mg/mL) |
|---|---|
| DPPH Radical Scavenging | 15.5 |
| CUPRAC Assay | 12.3 |
| FRAP Assay | 10.8 |
The results indicate that the compound possesses strong antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
